1,2,4-Oxadiazole-5-carboxylic acid

Übersicht

Beschreibung

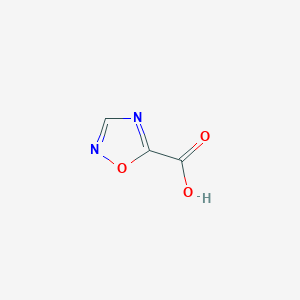

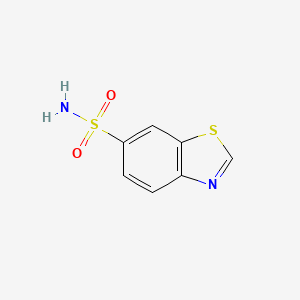

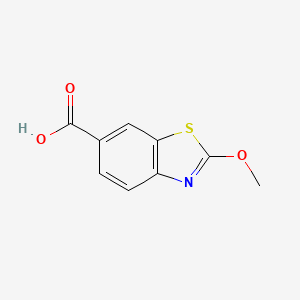

1,2,4-Oxadiazole-5-carboxylic acid is a type of organic compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .

Synthesis Analysis

The synthesis of this compound involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature . Other synthetic strategies involve combinations of nitriles and carboxylic acids to generate various derivatives .Molecular Structure Analysis

Oxadiazoles, including this compound, possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Physical and Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to the electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

1,2,4-Oxadiazoles, including the 1,2,4-Oxadiazole-5-carboxylic acid variant, can be synthesized efficiently from a variety of carboxylic acids and amidoximes using polymer-supported reagents and microwave heating. This method offers high yields and purity of the product in an expeditious manner (Wang et al., 2005). Additionally, a one-pot synthesis method using potassium carbonate has been described for the condensation of carboxylic acid esters and amidoximes, enabling the synthesis of mono-, bis-, and tris-oxadiazoles (Amarasinghe et al., 2006).

Applications in Medicinal Chemistry

The 1,2,4-oxadiazole ring has been employed in medicinal chemistry as bioisosteric replacements for carboxylic acids. Its applications include forming non-covalent complexes with other molecules, as illustrated by the binding of acidic 3-aryl-1,2,4-oxadiazol-5-ones to an imidazoline base (Reichert et al., 2001). This scaffold is also recognized as a core in designing novel therapeutic agents and high-tech materials. For example, the synthesis of bioactive compounds like pifexole and agonists of free fatty acid receptor 1 (Tolmachev et al., 2016).

Synthesis of Pharmaceutically Important Compounds

1,2,4-Oxadiazoles have been utilized in the synthesis of various pharmaceutically significant compounds. An efficient one-pot protocol has been developed for the synthesis of these compounds via the reaction of amidoximes with dicarboxylic acid anhydrides, which is crucial for potential industrial applications (Tarasenko et al., 2017).

Biological Activities

1,2,4-Oxadiazole derivatives have been studied for their biological activities. For instance, certain derivatives synthesized from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid were evaluated for biological activity, showcasing the potential of these compounds in various biological applications (Rao et al., 2019).

Antihypertensive Activity

Some 1,2,4-oxadiazole derivatives, like 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, have demonstrated antihypertensive activity in animal models, indicating their potential therapeutic applications (Santilli & Morris, 1979).

Safety and Hazards

1,2,4-Oxadiazole-5-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, it should be washed with plenty of soap and water. Protective gloves, protective clothing, eye protection, and face protection should be worn .

Zukünftige Richtungen

Oxadiazoles, including 1,2,4-Oxadiazole-5-carboxylic acid, have established their potential for a wide range of applications . They have been successfully utilized in various fields and have shown promising results in medicinal applications such as anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications . The current research trends suggest further refinement of 1,2,4-oxadiazole as anti-infective agents .

Eigenschaften

IUPAC Name |

1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGTZKJAWRYEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663124 | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-64-8 | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1500258.png)

![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)

![2-Chloromethyl-7-fluorobenzo[d]thiazole](/img/structure/B1500283.png)